5-Fluoro-1-benzothiophene-2-carbonyl chloride
Overview
Description
5-Fluoro-1-benzothiophene-2-carbonyl chloride: is a chemical compound with the molecular formula C9H4ClFOS and a molecular weight of 214.64 g/mol . It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of a fluorine atom at the 5-position and a carbonyl chloride group at the 2-position of the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 5-Fluoro-1-benzothiophene-2-carbonyl chloride may involve large-scale fluorination and chlorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Oxidation and Reduction Reactions: The benzothiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Reactions: Products include substituted benzothiophene derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzothiophene ring.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
Chemistry: 5-Fluoro-1-benzothiophene-2-carbonyl chloride is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Biology: The compound is used in the development of biochemical probes and as a precursor in the synthesis of biologically active molecules .
Medicine: Research into the medicinal applications of this compound includes its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings .
Mechanism of Action
The mechanism of action of 5-Fluoro-1-benzothiophene-2-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions. The presence of the fluorine atom and the carbonyl chloride group enhances its reactivity and specificity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- 5-Chloro-1-benzothiophene-2-carbonyl chloride
- 5-Bromo-1-benzothiophene-2-carbonyl chloride
- 5-Iodo-1-benzothiophene-2-carbonyl chloride
Comparison: 5-Fluoro-1-benzothiophene-2-carbonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atom enhances the compound’s stability and its ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-fluoro-1-benzothiophene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFOS/c10-9(12)8-4-5-3-6(11)1-2-7(5)13-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGYNEVYYSCZJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(S2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251917 | |
Record name | 5-Fluorobenzo[b]thiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401251917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190198-22-1 | |
Record name | 5-Fluorobenzo[b]thiophene-2-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluorobenzo[b]thiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401251917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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